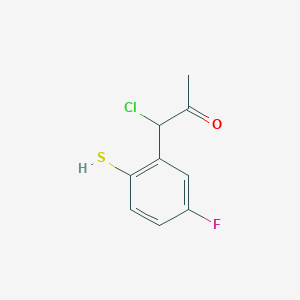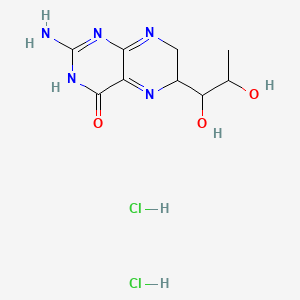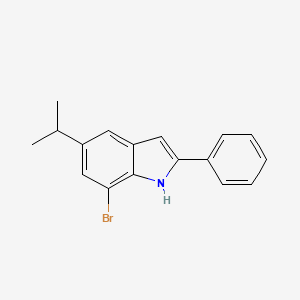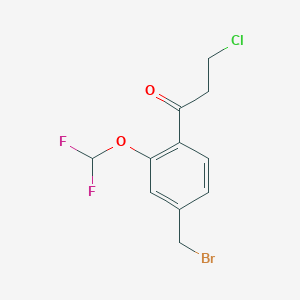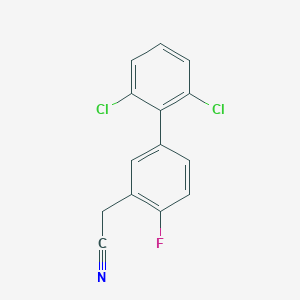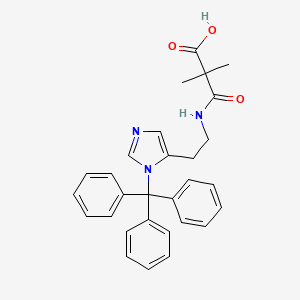
Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methyl ester group attached to the pyrrole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate typically involves the chlorosulfonylation of a suitable pyrrole precursor. One common method involves the reaction of 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride are used as reducing agents, often in anhydrous solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed, usually in aqueous or mixed solvent systems.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules through sulfonylation reactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic and can react with nucleophiles such as amino acids, peptides, and proteins, leading to the formation of covalent bonds. This reactivity is exploited in biochemical applications to modify and study the function of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in organic synthesis as a reagent for the preparation of β-lactams and other heterocycles.
6-Chlorosulfonylbenzoxazolin-2-ones: Used in the synthesis of sulfonic acids and their derivatives.
Uniqueness
Methyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a fluorine atom and a chlorosulfonyl group on the pyrrole ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C7H7ClFNO4S |
|---|---|
Molecular Weight |
255.65 g/mol |
IUPAC Name |
methyl 4-chlorosulfonyl-3-fluoro-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C7H7ClFNO4S/c1-10-3-4(15(8,12)13)5(9)6(10)7(11)14-2/h3H,1-2H3 |
InChI Key |
HCLYHYHGLLIJFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C1C(=O)OC)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


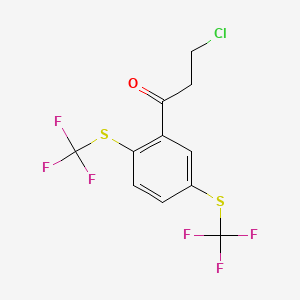

![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
